2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitrophenoxy group, a pyrrolidine ring, and a carboxylate ester, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of the nitrophenoxy intermediate. This intermediate is then reacted with various reagents to form the final compound. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenoxy ring.
Esterification: Formation of the carboxylate ester.
Amidation: Introduction of the amide group to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to various biological effects. The pyrrolidine ring and carboxylate ester also contribute to the compound’s overall activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share the nitrophenoxy group but differ in the presence of the triazole ring.
Nitroscanate: An anthelmintic drug with a similar nitrophenoxy structure.
Amoscanate: Another anthelmintic with structural similarities.
Uniqueness
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H23N3O8 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 1-[(4-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H23N3O8/c1-17-2-4-19(5-3-17)26(33)28-29-15-20(14-25(29)32)27(34)37-16-24(31)18-6-10-22(11-7-18)38-23-12-8-21(9-13-23)30(35)36/h2-13,20H,14-16H2,1H3,(H,28,33) |
InChI Key |
ISEGHDVMMVBAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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